![molecular formula C9H17ClN2O2 B1379211 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1461714-76-0](/img/structure/B1379211.png)
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
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Overview
Description
Scientific Research Applications
Protein Tyrosine Phosphatase 1B Inhibition
A novel series of 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have been synthesized and evaluated as inhibitors against protein tyrosine phosphatase 1B (PTP1B). Compound 6f, in particular, has shown moderate inhibitory activity with an IC50 of 2.87 +/- 0.24 µM, making it a promising lead compound for designing PTP1B inhibitors .
Pharmaceutical Research
This compound’s unique heterocyclic structure makes it a valuable asset in pharmaceutical research. Its high purity (Min. 95%) and molecular weight of 220.69 g/mol suggest its potential in the development of new therapeutic agents .
Organic Synthesis
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is also utilized in organic synthesis due to its versatile potential. The compound’s distinct structure can be leveraged in the synthesis of complex organic molecules .
Analytical Documentation
The compound is well-documented with analytical data such as NMR, HPLC, LC-MS, and UPLC, which are crucial for research and development in various scientific fields .
Chemical Properties
Detailed chemical properties like melting point, boiling point, density, molecular formula, and physical properties are available for researchers to explore further applications in chemistry and related disciplines .
properties
IUPAC Name |
3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKSGBWDIUJBJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2(C1)CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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